3,7-Dimethyl-1-octyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93804-81-0 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

3,7-dimethyloctyl propanoate |

InChI |

InChI=1S/C13H26O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |

InChI Key |

BKEKBSRLRWINPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

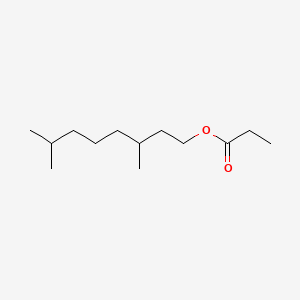

Chemical structure and IUPAC name of 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octyl propionate, also known by its IUPAC name 3,7-dimethyloctyl propanoate, is an ester recognized for its potential applications in the fragrance industry and as a penetration enhancer in transdermal drug delivery systems. Its specific physicochemical properties, stemming from its branched alkyl chain and ester functionality, make it a molecule of interest for formulation scientists and chemists exploring novel excipients and bioactive compounds. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthesis protocol, and relevant experimental data.

Chemical Structure and IUPAC Name

-

IUPAC Name: 3,7-dimethyloctyl propanoate[1]

-

Synonyms: this compound

-

Molecular Formula: C₁₃H₂₆O₂

-

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 214.35 g/mol | PubChem |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 4.05 (t, J = 6.8 Hz, 2H), 2.29 (q, J = 7.6 Hz, 2H), 1.68 – 1.45 (m, 3H), 1.35 – 1.08 (m, 6H), 1.15 (t, J = 7.6 Hz, 3H), 0.89 (d, J = 6.5 Hz, 3H), 0.86 (d, J = 6.6 Hz, 6H) | Royal Society of Chemistry |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 174.6, 62.9, 39.3, 37.3, 35.1, 29.8, 28.0, 27.5, 24.7, 22.7, 22.6, 19.7, 9.2 | Royal Society of Chemistry |

Experimental Protocols

Synthesis of this compound via Esterification

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a standard esterification procedure can be employed. The following is a representative protocol based on common laboratory practices for the synthesis of similar esters.

Materials:

-

3,7-dimethyloctan-1-ol

-

Propionyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for reactions and extractions

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,7-dimethyloctan-1-ol (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine (1.2 equivalents) followed by the dropwise addition of propionyl chloride (1.1 equivalents). The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the esterification of 3,7-dimethyloctan-1-ol with propionyl chloride.

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3,7-Dimethyl-1-octyl propionate. It includes a summary of its known physical constants, a plausible experimental protocol for its synthesis via Fischer esterification, and its characteristic spectroscopic data. Safety considerations for handling this and structurally related aliphatic esters are also discussed. This document is intended to serve as a valuable resource for professionals in research and development who may be working with or considering the use of this compound.

Chemical Identity and Physical Properties

This compound is an ester formed from the reaction of 3,7-Dimethyl-1-octanol and propionic acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be estimated based on its structure and data from closely related analogues, such as (S)-3,7-dimethyloct-6-enyl propionate.

Table 1: Physical and Chemical Properties of this compound and its Unsaturated Analogue

| Property | Value (this compound) | Value ((S)-3,7-dimethyloct-6-enyl propionate) | Source |

| Molecular Formula | C13H26O2 | C13H24O2 | Calculated |

| Molecular Weight | 214.35 g/mol | 212.33 g/mol | Calculated |

| Boiling Point | Not available | 276.8 ± 19.0 °C at 760 mmHg | [1] |

| Density | Not available | 0.9 ± 0.1 g/cm³ | [1] |

| Refractive Index | Not available | 1.444 | [1] |

| Flash Point | Not available | 90.8 ± 19.9 °C | [1] |

Note: The data for (S)-3,7-dimethyloct-6-enyl propionate is provided as an estimate for the saturated compound.

Synthesis of this compound

A standard and effective method for the synthesis of this compound is the Fischer esterification of 3,7-Dimethyl-1-octanol with propionic acid, using a strong acid catalyst.

General Experimental Protocol: Fischer Esterification

The following is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

-

3,7-Dimethyl-1-octanol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3,7-Dimethyl-1-octanol and a molar excess of propionic acid (e.g., 1.5 to 2 equivalents).

-

Add a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Spectroscopic Data

The following spectroscopic data provides the necessary information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural elucidation of the molecule.

Table 2: 1H and 13C NMR Data for this compound

| 1H NMR (CDCl₃) | 13C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| δ 4.05 (t, J = 6.8 Hz, 2H) | δ 174.6 |

| δ 2.29 (q, J = 7.6 Hz, 2H) | δ 63.9 |

| δ 1.63 – 1.48 (m, 2H) | δ 39.3 |

| δ 1.42 – 1.08 (m, 8H) | δ 37.3 |

| δ 1.14 (t, J = 7.6 Hz, 3H) | δ 35.7 |

| δ 0.86 (d, J = 6.6 Hz, 6H) | δ 29.8 |

| δ 0.85 (d, J = 6.6 Hz, 3H) | δ 27.9 |

| δ 24.7 | |

| δ 22.7 | |

| δ 22.6 | |

| δ 19.6 | |

| δ 9.2 |

Note: The NMR data is based on spectra provided in the supporting information of a peer-reviewed publication.

Infrared (IR) Spectroscopy

-

~1740 cm-1: C=O stretching of the ester group.

-

~1170 cm-1: C-O stretching of the ester group.

-

~2850-2960 cm-1: C-H stretching of the alkyl chains.

Mass Spectrometry (MS)

A mass spectrum for the unsaturated analogue, 6-Octen-1-ol, 3,7-dimethyl-, propanoate (citronellyl propionate), is available and can provide insight into the fragmentation pattern of the saturated compound. The molecular ion peak for this compound would be expected at m/z = 214.35.

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the general properties of aliphatic esters, the following safety precautions should be observed.

General Hazards of Aliphatic Esters:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2]

-

Flammability: Lower molecular weight aliphatic esters can be flammable.[2] The flash point generally increases with the length of the alkyl chain.[2]

-

Toxicity: Generally considered to have low acute toxicity.[2] However, prolonged or repeated exposure may cause defatting of the skin, leading to dermatitis.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Caption: Key Safety Considerations for Handling this compound.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties, synthesis, and spectroscopic characterization of this compound. While some data is inferred from closely related compounds due to a lack of direct experimental values in the literature, the information presented here should serve as a solid foundation for researchers and professionals in the field of drug development and chemical sciences. Standard laboratory safety protocols for handling aliphatic esters should be strictly followed.

References

The Elusive Presence of 3,7-Dimethyl-1-octyl Propionate in the Botanical Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The exploration of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical and biotechnological research. This technical guide addresses the current scientific understanding of the natural occurrence of 3,7-Dimethyl-1-octyl propionate in botanical extracts. Despite a thorough review of existing literature, there is currently no direct scientific evidence to confirm the presence of this compound as a naturally occurring constituent in plants. However, the structural components of this ester, namely the 3,7-Dimethyloctanol backbone and the propionate moiety, are found in various forms in the plant kingdom. This guide will delve into the known occurrences of structurally related compounds, the methodologies for their extraction and identification, and potential biosynthetic considerations.

Natural Occurrence of Structurally Related Compounds

While this compound has not been identified in botanical extracts, its parent alcohol, 3,7-Dimethyl-1-octanol, and a related ester, 3,7-Dimethyl-1-octanyl acetate, have been reported in various plant species.

3,7-Dimethyl-1-octanol is a monoterpenoid alcohol that has been identified in several plants, including Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora[1]. This compound is noted for its potential antimicrobial, antifungal, anthelmintic, and antioxidant properties[2].

3,7-Dimethyl-1-octanyl acetate , the acetic acid ester of 3,7-Dimethyl-1-octanol, is a known component of mint oils[3]. It is utilized in the fragrance industry to create complex floral scents[3].

Another related compound, Octyl propionate , which shares the propionate ester functional group but has a straight-chain octyl alcohol, has been found in Humulus lupulus (hops)[4].

The presence of these related compounds suggests that the biosynthetic pathways for both the 3,7-dimethyloctanyl moiety and propionate esters exist in the plant kingdom. The formation of this compound would likely involve the enzymatic esterification of 3,7-Dimethyl-1-octanol with propionyl-CoA, a common intermediate in plant metabolism. The absence of its detection in scientific literature may indicate that it is a rare compound, present in concentrations below the limit of detection of standard analytical methods, or that the specific enzymes required for its synthesis are not widespread.

Quantitative Data on Related Compounds

The following table summarizes the available information on the plants in which compounds structurally related to this compound have been identified. Quantitative data on the concentration of these compounds is often variable and dependent on the specific plant part, developmental stage, and extraction method used.

| Compound | Plant Species | Family | Plant Part | Reference |

| 3,7-Dimethyl-1-octanol | Persicaria hydropiperoides | Polygonaceae | Not specified | [1] |

| Persicaria minor | Polygonaceae | Not specified | [1] | |

| Ambrosia confertiflora | Asteraceae | Not specified | [1] | |

| 3,7-Dimethyl-1-octanyl acetate | Mentha species (Mint) | Lamiaceae | Oil | [3] |

| Octyl propionate | Humulus lupulus (Hops) | Cannabaceae | Not specified | [4] |

Experimental Protocols for Extraction and Identification

The search for and analysis of volatile compounds like this compound from botanical sources typically involve the following experimental workflow.

Extraction of Volatile Compounds

Hydrodistillation: This is a classic method for extracting essential oils.

-

Preparation of Plant Material: Fresh or dried plant material is ground to increase the surface area.

-

Distillation: The plant material is placed in a distillation apparatus with water and heated. The steam carries the volatile compounds out of the plant material.

-

Condensation: The steam and volatile compound mixture is passed through a condenser, which cools it and turns it back into a liquid.

-

Separation: The essential oil, being immiscible with water, is separated from the aqueous layer (hydrosol).

Solvent Extraction: This method is used to extract a broader range of compounds, including some that may not be volatile enough for hydrodistillation.

-

Solvent Selection: A non-polar solvent such as hexane or dichloromethane is chosen.

-

Maceration or Soxhlet Extraction: The plant material is soaked in the solvent (maceration) or continuously extracted using a Soxhlet apparatus.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield a concentrated extract.

Analytical Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying individual volatile compounds in a complex mixture.

-

Injection: A small amount of the essential oil or extract is injected into the gas chromatograph.

-

Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable way. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification.

The following diagram illustrates a typical workflow for the phytochemical analysis of botanical extracts to identify volatile compounds.

Potential Signaling Pathways and Biological Activities

As this compound has not been isolated from natural sources, there is no information on its specific biological activities or associated signaling pathways. However, based on the known activities of its parent alcohol, 3,7-Dimethyl-1-octanol, which include antimicrobial and antioxidant effects, it is plausible that the propionate ester could exhibit similar or modified biological properties[2]. Further research, likely involving the chemical synthesis of this compound followed by biological screening, would be necessary to elucidate its potential therapeutic effects.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound.

Conclusion

References

Molecular weight and chemical formula of 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

3,7-Dimethyl-1-octyl propionate is an organic ester characterized by its fruity and floral scent, which has led to its use in the fragrance and flavor industries. A comprehensive understanding of its chemical and physical properties is fundamental for its application and for toxicological and metabolic studies.

Chemical Identity and Molecular Characteristics

A summary of the key identifiers and molecular properties of this compound is provided below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₆O₂ | PubChem |

| Molecular Weight | 214.35 g/mol | Calculated |

| IUPAC Name | 3,7-dimethyloctyl propanoate | - |

| CAS Number | 67634-24-6 | - |

Note: The molecular weight was calculated using the atomic weights of Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), and Oxygen (16.00 g/mol ).

Synthesis and Characterization Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new applications. The following sections provide representative methodologies for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Objective: To synthesize this compound from 3,7-dimethyl-1-octanol and propionic acid.

Materials:

-

3,7-dimethyl-1-octanol

-

Propionic acid

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1 molar equivalent of 3,7-dimethyl-1-octanol and 1.2 molar equivalents of propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Dilute a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the diluted sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 214 and characteristic fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. Expected chemical shifts (δ) would include signals for the methyl protons of the dimethyl groups, the methylene protons of the octyl chain, the methylene protons adjacent to the ester oxygen, and the ethyl protons of the propionate group.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the octyl chain, and the carbons of the propionate group.

-

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the connectivity of the atoms in the molecule, consistent with the structure of this compound.

Experimental and Analytical Workflows

Visualizing experimental and analytical workflows can aid in understanding the logical progression of research and development.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathway interactions of this compound. However, as an ester used in fragrances, it would typically undergo toxicological screening to ensure its safety for consumer use. The propionate moiety is structurally related to short-chain fatty acids, which are known to have various biological roles, but any direct activity of the full ester would need to be experimentally determined.

A hypothetical workflow for screening the biological activity of a novel fragrance compound like this compound is presented below.

Caption: A hypothetical workflow for the biological activity screening of this compound.

An In-depth Technical Guide to the Solubility Characteristics of 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,7-Dimethyl-1-octyl propionate. Due to the limited availability of direct quantitative solubility data for this specific ester, this guide leverages data for the structurally similar compound, octyl propionate, to infer its solubility profile. This document also outlines a standard experimental protocol for solubility determination and introduces theoretical concepts for solubility prediction.

Predicted Solubility of this compound

Based on the known solubility of octyl propionate, this compound is expected to be practically insoluble in water and soluble in various organic solvents. The presence of the long, branched alkyl chain significantly influences its lipophilic character. The general principle of "like dissolves like" suggests that it will be most soluble in non-polar organic solvents.[1] The branching at the 3 and 7 positions may slightly enhance its solubility in non-polar solvents compared to its straight-chain isomer, octyl propionate.

Below is a summary of the predicted solubility of this compound in a range of common solvents, categorized by their polarity. The qualitative descriptors are based on data for octyl propionate.[2][3][4]

| Solvent Category | Solvent | Predicted Solubility |

| Polar Protic | Water | Insoluble / Almost insoluble[2][3][4] |

| Ethanol | Soluble[2][3][4] | |

| Propylene Glycol | Soluble[2][3][4] | |

| Polar Aprotic | Acetone | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Non-Polar | Hexane | Likely Soluble |

| Toluene | Likely Soluble | |

| Oils (General) | Soluble[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[5][6][7] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Solvent of interest

-

Thermostatic shaker or incubator

-

Glass flasks or vials with airtight seals

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing the chosen solvent. The presence of undissolved solid or liquid droplets at the end of the equilibration period is crucial to ensure saturation.[7]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the substance and solvent.[5][6]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solute to settle.

-

Carefully separate the saturated solution from the excess solute. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not interact with the solute or solvent.[6][7]

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Replication and Controls:

-

The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.

-

A blank control (solvent only) should also be analyzed to account for any potential interference.

-

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more theoretical approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[10] This method is based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance.[10] Each molecule is assigned three parameters:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar forces.

-

δh: The energy from hydrogen bonding.[10]

Visualizations

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. OCTYL PROPIONATE CAS#: 142-60-9 [m.chemicalbook.com]

- 3. Octyl propionate | C11H22O2 | CID 61096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 9. filab.fr [filab.fr]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3,7-Dimethyl-1-octyl propionate and Its Isomers: CAS Registry Numbers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octyl propionate and its key isomers, focusing on their chemical identification, physical properties, and synthesis. These compounds, primarily utilized as fragrance and flavoring agents, are of interest for their specific sensory characteristics and established safety profiles. This document summarizes their CAS Registry Numbers, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes a key metabolic pathway.

Chemical Identity and Physical Properties

The table below summarizes the available quantitative data for these compounds.

| Compound Name | Synonym(s) | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | Tetrahydrogeranyl propionate | Not assigned | C₁₃H₂₆O₂ | 214.35 | Not available | Not available | Not available |

| Rhodinyl propionate | 3,7-Dimethyloct-7-enyl propanoate | 105-89-5 | C₁₃H₂₄O₂ | 212.33 | 255 | 0.910 @ 15.5°C | 1.457 |

| Citronellyl propionate | 3,7-Dimethyloct-6-enyl propanoate | 141-14-0 | C₁₃H₂₄O₂ | 212.33 | 242 | 0.877 @ 25°C | 1.444 |

| (S)-3,7-Dimethyloct-6-enyl propionate | (S)-Citronellyl propionate | 89460-13-9 | C₁₃H₂₄O₂ | 212.33 | 276.8 | 0.9 | Not available |

| Geranyl propionate | (2E)-3,7-Dimethylocta-2,6-dienyl propanoate | 105-90-8 | C₁₃H₂₂O₂ | 210.31 | 252 | 0.899 @ 25°C | 1.456 |

Experimental Protocols

The synthesis of these esters can be achieved through several methods, including classical esterification and enzymatic catalysis. Enzymatic synthesis is often preferred for its high selectivity and milder reaction conditions.

Protocol 1: Enzymatic Synthesis of Citronellyl Propionate

This protocol describes the synthesis of citronellyl propionate using an immobilized lipase in a solvent-free system.

Materials:

-

Citronellol (100 mM)

-

Propionic acid

-

Immobilized Candida antarctica lipase B (Novozym® 435) (10 wt%)

-

Heptane (solvent for kinetics, can be solvent-free for bulk synthesis)

-

Orbital shaker

-

Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

-

In a sealed reaction vessel, combine citronellol and propionic acid in a 1:1 molar ratio.

-

Add 10% (by weight of substrates) of immobilized Candida antarctica lipase B to the mixture.

-

Place the vessel in an orbital shaker set to 150 rpm and maintain the temperature at 70°C.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS. The reaction is expected to reach over 90% conversion.[1]

-

Upon completion, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

-

The resulting citronellyl propionate can be purified by vacuum distillation if required.

Protocol 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of fragrance esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio of 50:1).

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Sample Preparation:

-

Dilute the ester sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention times with those of analytical standards.

Biological Activity and Metabolic Pathways

The primary biological effect of these esters is their interaction with olfactory receptors, resulting in their characteristic fragrances. In terms of systemic effects, these compounds are generally recognized as safe (GRAS) for their intended use as flavoring agents by the Flavor and Extract Manufacturers Association (FEMA).[2][3][4]

Upon ingestion, it is anticipated that these esters undergo hydrolysis by esterase enzymes in the body, breaking them down into their constituent alcohol (e.g., citronellol, rhodinol, or 3,7-dimethyloctanol) and propionic acid. The resulting propionate would then enter the body's metabolic pathways.

The diagram below illustrates the metabolic pathway of propionate, which is a key intermediate in cellular metabolism.

This pathway shows the conversion of propionate into succinyl-CoA, which is an intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for energy production in cells.[5][6] This metabolic route is a common fate for three-carbon units derived from the breakdown of odd-chain fatty acids and certain amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. femaflavor.org [femaflavor.org]

- 3. femaflavor.org [femaflavor.org]

- 4. femaflavor.org [femaflavor.org]

- 5. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Profile and Odor Description of 3,7-Dimethyl-1-octyl propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the olfactory characteristics of the fragrance ingredient 3,7-Dimethyl-1-octyl propionate. Due to a lack of publicly available, specific sensory data for this molecule, this document provides a detailed overview based on the olfactory profiles of its constituent parts: the 3,7-dimethyloctanol (also known as tetrahydrogeraniol) moiety and the propionate ester group. Furthermore, this guide outlines the standard experimental protocols utilized in the fragrance industry for the sensory evaluation of such aroma chemicals, including sensory panel assessments and advanced instrumental techniques like Gas Chromatography-Olfactometry (GC-O). This information is intended to provide a foundational understanding for researchers and professionals in fragrance science and related fields.

Predicted Olfactory Profile of this compound

-

Contribution of the Alcohol Moiety (3,7-Dimethyl-1-octanol): The precursor alcohol, 3,7-Dimethyl-1-octanol (tetrahydrogeraniol), is known for its mild, waxy, and rosy floral odor profile.[1][2] It is described as having a fresh, slightly citrus character with a waxy background and is a stable ingredient used widely in various fragrance applications.[2] Some sources also describe it as having a citronella, geranium, and rose odor.[1] International Flavors & Fragrances (IFF) describes Dimethyl Octanol as being somewhat like citronellol but heavier and more minty.[3]

-

Contribution of the Ester Moiety (Propionate): Propionate esters are generally characterized by fruity and sweet notes. For example, ethyl propionate has a fruity odor reminiscent of rum,[4] while octyl propionate is described as having a fruity flavor profile.[5]

Predicted Overall Profile: Based on the combination of these two components, it can be hypothesized that this compound possesses a complex aroma profile that is likely to be:

-

Primary Notes: Floral (rosy), waxy, and fruity.

-

Subtle Nuances: Potentially sweet, with mild citrus or green undertones.

The presence of the bulky, branched alkyl chain from the alcohol would likely contribute to a lower volatility and a more substantive, heavier character compared to smaller propionate esters.

Quantitative Data

As of the latest available data, there is no publicly accessible quantitative sensory data, such as odor thresholds or specific sensory panel ratings, for this compound. The following table is provided as a template for how such data would be presented if it were available.

| Parameter | Value | Unit | Method | Reference |

| Odor Threshold (Air) | Data not available | ppb | GC-O | N/A |

| Odor Threshold (Water) | Data not available | ppm | Sensory Panel | N/A |

| Sensory Panel Ratings | ||||

| Fruity | Data not available | - | 10-point scale | N/A |

| Floral | Data not available | - | 10-point scale | N/A |

| Waxy | Data not available | - | 10-point scale | N/A |

| Sweet | Data not available | - | 10-point scale | N/A |

Experimental Protocols for Olfactory Analysis

The determination of the olfactory profile of a fragrance ingredient like this compound involves rigorous and standardized experimental protocols. These can be broadly categorized into sensory panel evaluations and instrumental analysis.

Sensory Panel Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the odor characteristics of a substance.

Objective: To qualitatively and quantitatively assess the olfactory profile of a fragrance ingredient.

Methodology:

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents.[6] Panelists undergo training to recognize and rate the intensity of a wide range of standard odorants.

-

Sample Preparation: The fragrance ingredient is diluted in an appropriate solvent (e.g., ethanol, dipropylene glycol) to a standardized concentration (typically 1-10%). Samples are presented on smelling strips or in sniff bottles.

-

Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room with controlled temperature and humidity to prevent sensory adaptation and bias.[4]

-

Odor Profile Assessment: Panelists are asked to smell the prepared sample and describe the odor using a standardized lexicon of descriptors. They then rate the intensity of each perceived characteristic on a defined scale (e.g., a 10-point numerical scale or a Labeled Magnitude Scale).

-

Data Analysis: The collected data is statistically analyzed to generate a comprehensive olfactory profile, often visualized as a spider or radar chart.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8]

Objective: To identify the specific chemical compounds responsible for the overall aroma of a sample and to determine their individual odor characteristics and intensity.

Methodology:

-

Instrumentation: A gas chromatograph is equipped with a column suitable for separating volatile compounds. The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.[8]

-

Sample Injection: A diluted solution of the fragrance ingredient is injected into the GC.

-

Olfactory Detection: A trained panelist (or a panel of panelists, taking turns) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.[7] Humidified air is typically added to the sniffing port to prevent nasal dehydration.[8]

-

Data Correlation: The olfactory data is correlated with the peaks from the instrumental detector to identify the chemical compounds associated with each scent.

-

Quantitative Approaches: Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed until no odor is detected, to determine the "flavor dilution" (FD) factor, which is a measure of the odor potency of each compound.[7]

Visualizations

Workflow for Sensory Panel Evaluation

Caption: Workflow for Sensory Panel Evaluation of Fragrance Ingredients.

Gas Chromatography-Olfactometry (GC-O) Experimental Setup

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.

References

- 1. dimethyl octanol, 106-21-8 [thegoodscentscompany.com]

- 2. Fragrance University [fragranceu.com]

- 3. iff.com [iff.com]

- 4. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]

- 5. femaflavor.org [femaflavor.org]

- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of 3,7-Dimethyl-1-octyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 3,7-Dimethyl-1-octyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility for the analysis of this volatile ester compound. This protocol is particularly relevant for applications in flavor and fragrance analysis, quality control in chemical manufacturing, and metabolic research.

Introduction

This compound is an ester known for its characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industry. Accurate and reliable analytical methods are crucial for its quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, designed to be readily implemented in a laboratory setting.

Experimental Protocol

Sample Preparation

The sample preparation procedure is critical for achieving accurate and reproducible results. As this compound is a volatile, non-polar compound, a straightforward dilution is typically sufficient for analysis.

Materials:

-

Hexane (or Dichloromethane), GC grade

-

Sample containing this compound

-

2 mL glass GC vials with PTFE-lined septa

-

Micropipettes

-

Vortex mixer

Procedure:

-

Accurately weigh a precise amount of the sample into a volumetric flask.

-

Dilute the sample with hexane to a final concentration of approximately 10-100 µg/mL.[1]

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer the diluted sample into a 2 mL glass GC vial and cap securely.

-

If the sample matrix is complex (e.g., biological fluids, food products), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[2][3]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| GC Column | DB-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve with standards of known concentrations. The expected retention time and mass spectral data are summarized below. Note that the retention index and mass spectrum are based on the closely related compound octyl propionate and may vary slightly for this compound.

| Compound | Expected Retention Time (min) | Kovats Retention Index (Non-polar column) |

| This compound | ~12-15 | ~1284[2] |

Table 1: Expected Retention Data for this compound.

| Characteristic Mass Fragments (m/z) | Relative Abundance (%) | Proposed Fragment Identity |

| 57 | 100 | [C3H5O]+ or [C4H9]+ |

| 29 | 59 | [C2H5]+ |

| 75 | 43 | [C3H5O2]+ |

| 70 | 34 | [C5H10]+ |

| 41 | 34 | [C3H5]+ |

Table 2: Predicted Mass Spectral Data for this compound (based on octyl propionate). [2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

Signaling Pathways and Logical Relationships

For the analysis of a single small molecule like this compound, a signaling pathway diagram is not applicable. The logical relationship of the analytical process is best represented by the experimental workflow diagram provided above. This diagram clearly outlines the sequential steps from sample handling to the final analytical report, ensuring a clear and logical progression of the protocol.

Conclusion

The GC-MS protocol described in this application note provides a reliable and robust method for the analysis of this compound. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers and scientists to achieve accurate and reproducible results. This methodology is suitable for a wide range of applications in quality control, research, and development.

References

Application Note & Protocol: HPLC Method Development for the Quantification of 3,7-Dimethyl-1-octyl propionate

Introduction

3,7-Dimethyl-1-octyl propionate is an ester recognized for its characteristic fruity and floral aroma, finding application in the fragrance, cosmetic, and food industries. As a key component in various formulations, a robust and reliable analytical method for its quantification is essential for quality control and research and development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of such non-volatile and semi-volatile organic compounds.

This document provides a comprehensive guide for the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for successful method development.

| Property | Value | Source |

| Molecular Formula | C13H26O2 | [1] |

| Molecular Weight | 214.35 g/mol | Inferred from formula |

| Structure | Propanoate ester of 3,7-dimethyloctan-1-ol | [1] |

| Polarity | Non-polar | Inferred from structure |

| UV Absorbance | Low (lacks a significant chromophore) | Inferred from structure |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | Inferred from structure |

Due to the lack of a strong UV-absorbing chromophore, detection at low wavelengths (e.g., 200-210 nm) or the use of a Refractive Index Detector (RID) or Mass Spectrometer (MS) is recommended for high sensitivity. For this application note, we will proceed with UV detection at a low wavelength as it is widely available.

Experimental Protocols

Materials and Reagents

-

Analyte: this compound standard (≥98% purity)

-

Solvents: HPLC grade acetonitrile, methanol, and water

-

Mobile Phase: Acetonitrile and water

-

Sample Diluent: Acetonitrile or methanol

Instrumentation and Chromatographic Conditions

The following provides a starting point for the HPLC method development. Optimization will likely be required.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 3 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 205 nm |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation method will be matrix-dependent. For simple matrices, a direct dilution with acetonitrile may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Method Development and Validation Workflow

The following workflow provides a systematic approach to developing and validating the HPLC method.

Caption: HPLC Method Development and Validation Workflow.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.35 g/mol |

| LogP (Predicted) | 5.2 |

Table 2: Recommended Starting Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | See Table 3 |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | 205 nm |

| Injection Volume | 10 µL |

Table 3: Recommended Gradient Elution Program

| Time (min) | % Acetonitrile |

| 0.0 | 60 |

| 10.0 | 95 |

| 15.0 | 95 |

| 15.1 | 60 |

| 20.0 | 60 |

Table 4: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 5: Validation Parameters and Typical Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 5.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

Logical Relationships in Method Development

Caption: Key Decision Logic in HPLC Method Development.

Conclusion

This application note provides a foundational protocol for the development of a robust HPLC method for the quantification of this compound. The non-polar nature of the analyte makes reversed-phase chromatography with a C18 column an appropriate choice.[2][3][4] Due to the lack of a strong chromophore, careful consideration of the detector is necessary to achieve the desired sensitivity. The provided starting conditions and method development workflow offer a systematic approach to achieving a validated analytical method suitable for quality control and research applications.

References

Application Notes and Protocols: 3,7-Dimethyl-1-octyl propionate in Fine Fragrance Formulations

A comprehensive guide for researchers, scientists, and drug development professionals on the application, evaluation, and analysis of 3,7-Dimethyl-1-octyl propionate and its commercially recognized analogue, Rhodinyl propionate, in the creation of fine fragrances.

Introduction

This compound is a fragrance ingredient belonging to the ester family, valued for its potential to impart fresh, floral, and fruity notes to fragrance compositions. It is important to distinguish this saturated octyl ester from its more commonly utilized unsaturated analogue, 3,7-dimethyl-7-octen-1-yl propanoate, commercially known as Rhodinyl propionate. Due to the extensive availability of data for Rhodinyl propionate, these application notes will focus on this well-documented fragrance material, providing a robust framework for its application that is largely transferable to the saturated form.

Rhodinyl propionate is characterized by a sweet, floral aroma reminiscent of rose and geranium, with a subtle verbena-like undertone. Its olfactory profile makes it a versatile ingredient, often employed as a modifier in classic floral and oriental fragrance structures. It can enhance the richness and complexity of a scent, blending harmoniously with balsamic and citrus notes.

These application notes provide detailed protocols for the incorporation, stability testing, and sensory evaluation of Rhodinyl propionate in fine fragrance formulations, alongside relevant analytical methods for quality control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Rhodinyl propionate is presented below. This data is essential for formulation development, ensuring solubility, stability, and safety compliance.

| Property | Value | Reference |

| Synonyms | 3,7-dimethyl-7-octen-1-yl propanoate, Rhodinyl propanoate | [1] |

| CAS Number | 105-89-5 | [2] |

| Molecular Formula | C13H24O2 | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor Profile | Sweet, rose, geranium, verbena-like | |

| Boiling Point | 274.8±19.0 °C (Predicted) | |

| Density | 0.877±0.06 g/cm3 (Predicted) | |

| Flash Point | 89.44 °C (193.00 °F) TCC | [3] |

| Solubility | Soluble in alcohol; practically insoluble in water | [1] |

| Recommended Usage | Up to 4.0% in fragrance concentrate | [3] |

Application in Fine Fragrance Formulations

Rhodinyl propionate is a valuable modifier in a variety of fragrance types, including:

-

Rose Accords: It enhances the natural, dewy character of rose notes, providing a richer and more tenacious floralcy than Rhodinyl acetate.

-

Carnation and Floral Bouquets: Its spicy and sweet facets complement the clove-like notes of carnation and add complexity to mixed floral compositions.

-

Oriental and Balsamic Fragrances: The inherent sweetness of Rhodinyl propionate blends exceptionally well with balsamic and citrus notes, contributing to the creation of rich, warm, and opulent oriental scents.

Experimental Protocol: Formulation of a Floral-Oriental Eau de Parfum

This protocol outlines the steps for creating a simple floral-oriental fragrance, incorporating Rhodinyl propionate as a key modifying agent.

Materials:

-

Rhodinyl propionate

-

Essential oils and aroma chemicals for the accord (e.g., Bergamot oil, Rose absolute, Jasmine absolute, Vanillin, Sandalwood oil, Iso E Super)

-

Perfumer's alcohol (95% ethanol, denatured)

-

Glass beakers and stirring rods

-

Digital scale (accurate to 0.01g)

-

Glass storage bottles with airtight caps

Procedure:

-

Accord Preparation:

-

On the digital scale, weigh the individual components of the fragrance concentrate (essential oils, absolutes, and aroma chemicals, including Rhodinyl propionate) into a clean glass beaker according to the desired formula.

-

Gently stir the mixture with a glass rod until a homogenous solution is achieved.

-

-

Maceration of the Concentrate:

-

Transfer the fragrance concentrate to a labeled, airtight glass bottle.

-

Allow the concentrate to mature for a minimum of 48 hours at room temperature, protected from light. This allows the different aromatic molecules to interact and the fragrance to harmonize.

-

-

Dilution in Alcohol:

-

Weigh the desired amount of perfumer's alcohol into a larger glass beaker.

-

Slowly add the matured fragrance concentrate to the alcohol while stirring gently. The typical concentration for an Eau de Parfum is between 15% and 20% fragrance concentrate.

-

-

Final Maceration and Filtration:

-

Transfer the final perfume solution to an airtight glass bottle and allow it to macerate for a period of 2 to 4 weeks in a cool, dark place.

-

After maceration, chill the solution to approximately 4°C for 24 hours to precipitate any insoluble waxes or impurities.

-

Filter the chilled solution through a laboratory-grade filter paper to ensure clarity.

-

-

Bottling and Storage:

-

Transfer the filtered perfume into its final packaging.

-

Store the finished product away from direct sunlight and extreme temperatures.

-

References

Application Notes and Protocols for 3,7-Dimethyl-1-octyl propionate in Flavor Chemistry and Food Science

Topic: Use of 3,7-Dimethyl-1-octyl propionate in Flavor Chemistry and Food Science

Introduction

This compound, a saturated ester, is a chemical entity with potential applications in the flavor and fragrance industry.[1] While its unsaturated analogue, geranyl propionate, is a well-documented flavor and fragrance compound with a floral, fruity profile, specific data regarding the sensory characteristics and food applications of this compound are limited in publicly available scientific literature. These application notes provide a comprehensive guide for researchers and scientists to evaluate the potential of this and other novel lipophilic flavor esters. The protocols outlined below are based on standard industry and academic practices for the characterization and application of new flavor ingredients.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H26O2 | [1] |

| Molecular Weight | 214.35 g/mol | [1] |

| IUPAC Name | 3,7-dimethyloctyl propanoate | [1] |

| CAS Number | Not available | |

| PubChem CID | 10013507 | [1] |

| Appearance | Not specified (likely a colorless liquid) | |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents and oils. |

Application Notes

This compound, as a saturated ester, is expected to exhibit greater chemical stability compared to its unsaturated counterparts, making it potentially suitable for food products that undergo harsh processing conditions such as high temperatures or have a long shelf-life. Its flavor profile is anticipated to be fruity, potentially with waxy, green, and citrus nuances, characteristic of similar esters.

Potential Applications in Food and Beverages:

-

Beverages: Its lipophilic nature suggests it would be best utilized in oil-in-water emulsions, such as flavored waters, juices, and carbonated soft drinks, with the use of appropriate emulsifiers.

-

Confectionery: It could be incorporated into hard and soft candies, chewing gum, and chocolate fillings to impart a unique fruity note.

-

Dairy Products: Potential applications include flavored yogurts, ice creams, and dairy-based beverages.

-

Baked Goods: It may be used in fillings for pastries and cakes.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a novel flavor ingredient.

Protocol 1: Sensory Evaluation

1.1. Determination of Odor and Flavor Thresholds

This protocol outlines the determination of the detection and recognition thresholds of this compound in water, which is a crucial first step in understanding its potency as a flavor compound.

-

Materials:

-

This compound (high purity)

-

Odor-free, deionized water

-

Ethanol (food grade, for stock solution)

-

Glass sniffing bottles with Teflon-lined caps

-

Glass tasting cups

-

-

Procedure:

-

Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).

-

Prepare a series of dilutions in odor-free water, starting from a concentration well above the expected threshold and decreasing in threefold steps.

-

For the odor threshold, present panelists with a series of three sniffing bottles, two containing only water and one containing the diluted flavor compound (a triangle test).

-

For the flavor threshold, the same setup is used with tasting cups.

-

Panelists are asked to identify the bottle or cup with the different sample.

-

The threshold is determined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the sample.

-

1.2. Descriptive Sensory Analysis

This protocol is for characterizing the flavor profile of this compound.

-

Materials:

-

A solution of this compound in a neutral medium (e.g., water with a suitable solubilizer, or a simple sugar solution) at a concentration above its recognition threshold.

-

A trained sensory panel (8-12 members).

-

A list of flavor descriptors (e.g., fruity, green, citrus, waxy, floral, etc.).

-

-

Procedure:

-

Panelists are presented with the sample and asked to individually generate descriptive terms for its aroma and flavor.

-

Through group discussion, a consensus vocabulary is developed.

-

Panelists then rate the intensity of each descriptor on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

-

The results are compiled to create a flavor profile of the compound.

-

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a food matrix, which is essential for quality control and regulatory purposes.

-

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5ms or equivalent).

-

Helium carrier gas.

-

Internal standard (e.g., a non-naturally occurring ester with similar chemical properties).

-

Solvents for extraction (e.g., dichloromethane or hexane).

-

Food matrix sample containing this compound.

-

-

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

Perform a liquid-liquid or solid-phase microextraction (SPME) to isolate the volatile compounds.

-

Add a known amount of the internal standard.

-

-

GC-MS Analysis:

-

Inject the extracted sample into the GC-MS.

-

Use a suitable temperature program to separate the compounds.

-

The mass spectrometer should be operated in scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound with the internal standard.

-

Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

-

Conclusion

While this compound is not as extensively studied as other flavor esters, its chemical structure suggests it could be a stable and interesting fruity flavor ingredient. The application notes and protocols provided here offer a systematic approach for researchers and flavor chemists to thoroughly evaluate its potential in various food and beverage applications. Further research is warranted to fully characterize its sensory properties and to establish its safety and regulatory status for use in food.

References

Laboratory protocol for the esterification of 3,7-Dimethyl-1-octanol to its propionate ester

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of 3,7-dimethyloctyl propionate via the Fischer esterification of 3,7-dimethyl-1-octanol with propionic acid. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The procedure details the necessary reagents, equipment, reaction setup, execution, workup, and purification of the target ester. Additionally, methods for the characterization of the final product are outlined, and a summary of key quantitative data is presented in a tabular format. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility.

Introduction

Esterification is a fundamental organic reaction that forms an ester from an alcohol and a carboxylic acid. The Fischer-Speier esterification, or Fischer esterification, is a classic method that utilizes an acid catalyst to achieve this transformation.[1][2] This reaction is an equilibrium process, and to favor the formation of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[3][4] Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid.[5]

3,7-Dimethyloctyl propionate is a fragrance ingredient with a fruity and floral scent. Its synthesis is a practical example of the Fischer esterification process. This protocol provides a detailed, step-by-step guide for the laboratory-scale synthesis of this ester from 3,7-dimethyl-1-octanol and propionic acid, using sulfuric acid as the catalyst.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3,7-Dimethyl-1-octanol | ≥98% | Sigma-Aldrich | - |

| Propionic acid | ≥99% | Sigma-Aldrich | Corrosive |

| Sulfuric acid (conc.) | 95-98% | Fisher Scientific | Corrosive, strong oxidizer |

| Diethyl ether | Anhydrous | Fisher Scientific | Flammable |

| Saturated sodium bicarbonate solution | - | Prepared in-house | - |

| Brine (saturated NaCl solution) | - | Prepared in-house | - |

| Anhydrous magnesium sulfate | - | Sigma-Aldrich | Drying agent |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Rotary evaporator

-

Simple distillation apparatus or Kugelrohr for vacuum distillation

-

FTIR spectrometer

-

NMR spectrometer

Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,7-dimethyl-1-octanol (15.8 g, 0.1 mol).

-

In a separate beaker, carefully mix propionic acid (8.9 g, 0.12 mol) with concentrated sulfuric acid (0.5 mL). Caution: This is an exothermic reaction; add the sulfuric acid slowly to the propionic acid with cooling.

-

Add the propionic acid/sulfuric acid mixture to the round-bottom flask containing the 3,7-dimethyl-1-octanol.

-

Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

-

Place the reaction apparatus in a heating mantle on a magnetic stirrer.

Reaction Execution

-

Heat the reaction mixture to a gentle reflux (approximately 120-140 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel and mix.

-

Carefully wash the organic layer by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize the unreacted propionic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.

-

Separate the aqueous layer and repeat the washing with another 50 mL of saturated sodium bicarbonate solution.

-

Wash the organic layer with 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

-

Purify the crude ester by vacuum distillation. The boiling point of the related compound 3,7-dimethyloct-6-enyl propanoate is 242 °C at atmospheric pressure, so the target compound is expected to have a similar or slightly lower boiling point, which will be significantly lower under vacuum.[6]

Data Presentation

| Parameter | Value | Reference/Notes |

| Molecular Formula of Product | C₁₃H₂₆O₂ | Calculated |

| Molecular Weight of Product | 214.35 g/mol | Calculated |

| Boiling Point of 3,7-Dimethyl-1-octanol | ~212.5 °C | [7] |

| Estimated Boiling Point of Product | ~240 °C at 760 mmHg | Based on similar compounds[6] |

| Theoretical Yield | 21.44 g | Based on 0.1 mol of 3,7-dimethyl-1-octanol |

| Expected Yield | 70-85% | Typical for Fischer esterification |

Characterization

The purified 3,7-dimethyloctyl propionate should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals include a triplet corresponding to the methyl protons of the propionate group, a quartet for the methylene protons adjacent to the carbonyl group, a triplet for the methylene protons attached to the ester oxygen, and a complex pattern of signals for the protons of the 3,7-dimethyloctyl chain.

-

¹³C NMR: Expected signals include a peak for the carbonyl carbon of the ester, a peak for the carbon of the methylene group attached to the ester oxygen, and a series of peaks corresponding to the carbons of the 3,7-dimethyloctyl and propionate moieties.

-

FTIR: The IR spectrum should show a strong characteristic absorption band for the C=O stretching of the ester group around 1735-1750 cm⁻¹, and C-O stretching bands in the region of 1000-1300 cm⁻¹. The absence of a broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3,7-dimethyloctyl propionate.

References

- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,7-dimethyloct-6-enyl propanoate [stenutz.eu]

- 7. (R)-3,7-dimethyl-1-octanol, 1117-60-8 [thegoodscentscompany.com]

Application Note: 3,7-Dimethyl-1-octyl propionate as an Analytical Standard for Quality Control

Introduction

3,7-Dimethyl-1-octyl propionate is a branched-chain ester that finds application in the fragrance and flavor industries. As with any component used in consumer products, ensuring its purity and identity is critical for quality control. This application note describes the use of highly purified this compound as an analytical standard for the quality control of raw materials and finished products. The protocols detailed herein provide a framework for its qualification, including purity determination by gas chromatography with flame ionization detection (GC-FID), and a stability testing regimen to establish its shelf-life as a reference standard.

Chemical Structure:

Molecular Formula: C₁₃H₂₆O₂ Molecular Weight: 214.35 g/mol CAS Number: 10013507-7[1]

Synthesis and Potential Impurities

This compound is typically synthesized via the esterification of 3,7-dimethyl-1-octanol with propionic acid, often in the presence of an acid catalyst.[2][3][4][5][6] Understanding the synthetic route is crucial for identifying potential impurities in the analytical standard.

Potential Impurities:

-

Starting Materials: Unreacted 3,7-dimethyl-1-octanol and propionic acid.

-

Catalyst Residues: Traces of the acid catalyst used in the esterification process.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

By-products: Side-reaction products, such as ethers formed from the alcohol starting material.

A thorough purity assessment is therefore essential to qualify a batch of this compound as an analytical standard.

Quality Control Specifications

An analytical standard of this compound should meet stringent quality control specifications to ensure its suitability for quantitative analysis. The following table summarizes the key parameters and their recommended acceptance criteria.[1][7][8]

| Parameter | Specification | Test Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR, MS |

| Purity (by GC-FID) | ≥ 99.5% | GC-FID |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Non-volatile Residue | ≤ 0.05% | Gravimetry |

Experimental Protocols

Purity Determination by Gas Chromatography (GC-FID)